molecular formula C14H10FN3O2 B11780259 2-(3-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde

2-(3-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde

Cat. No.: B11780259
M. Wt: 271.25 g/mol
InChI Key: BAZISBYYXOSBAT-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is a heterocyclic compound that contains both pyrazole and pyrazine rings. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 2-(3-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves multi-step reactions. One common synthetic route includes the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved often include signal transduction pathways that regulate cellular processes .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These compounds share structural similarities but differ in their biological activities and applications. For example, pyrazolo[1,5-a]pyrimidines are known for their antitumor properties, while pyrazolo[3,4-b]pyridines are studied for their kinase inhibitory activities .

Properties

Molecular Formula

C14H10FN3O2

Molecular Weight

271.25 g/mol

IUPAC Name

2-(3-fluorophenyl)-5-methyl-4-oxopyrazolo[1,5-a]pyrazine-3-carbaldehyde

InChI

InChI=1S/C14H10FN3O2/c1-17-5-6-18-13(14(17)20)11(8-19)12(16-18)9-3-2-4-10(15)7-9/h2-8H,1H3

InChI Key

BAZISBYYXOSBAT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN2C(=C(C(=N2)C3=CC(=CC=C3)F)C=O)C1=O

Origin of Product

United States

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